
3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. It is a member of the thiazolidinedione class of compounds, which have been extensively studied for their antidiabetic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that regulate gene expression and play a role in glucose and lipid metabolism. Thiazolidinediones have been shown to activate PPARγ, which improves insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione are similar to other thiazolidinediones. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle and adipose tissue, and reduce inflammation. In a 2019 study published in the Journal of Diabetes Research, 3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione was found to reduce blood glucose levels and improve lipid metabolism in a rat model of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications. Thiazolidinediones have been extensively studied for their antidiabetic and anti-inflammatory properties, and 3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has shown similar effects in preclinical studies. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as a therapeutic agent for type 2 diabetes. Further studies are needed to determine the optimal dosage and duration of treatment, as well as any potential side effects. Another area of interest is its anti-inflammatory properties. Thiazolidinediones have been shown to reduce inflammation in several preclinical models, and 3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione may have similar effects. Finally, more research is needed to fully understand the mechanism of action and optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
Research on 3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has focused on its potential therapeutic applications. One area of interest is its antidiabetic properties. Thiazolidinediones have been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In a 2019 study published in the Journal of Diabetes Research, 3-(4-ethoxyphenyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione was found to have significant antidiabetic activity in a rat model of type 2 diabetes.
Propiedades
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-2-23-15-8-6-13(7-9-15)19-17(21)16(24-18(19)22)11-12-4-3-5-14(20)10-12/h3-11,20H,2H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBUPJOSAJDGCN-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3,5-dichloro-2-[2-(4-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4644720.png)
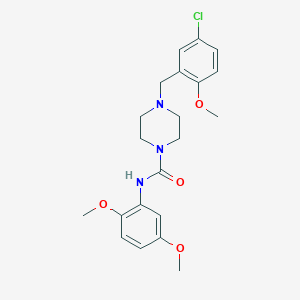

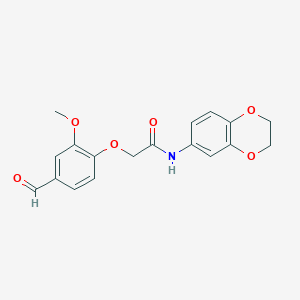
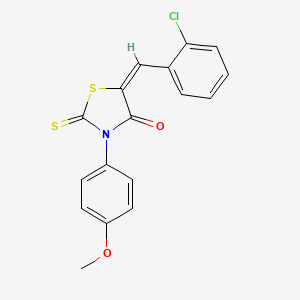
![methyl 3-[({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4644763.png)
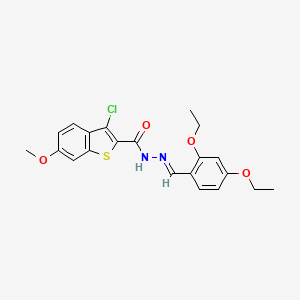
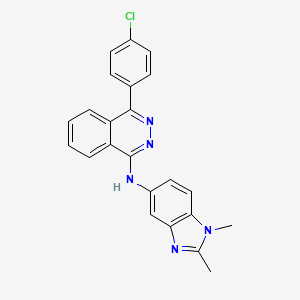
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4644776.png)
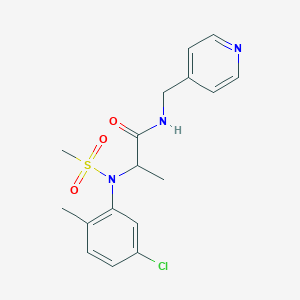
![1,3-dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4644810.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-fluorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4644820.png)
![2,3,4,5,6-pentafluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4644829.png)
